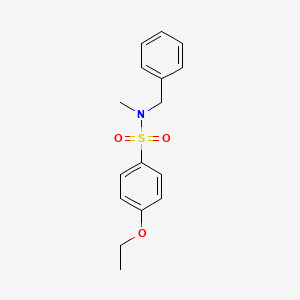![molecular formula C18H20N4O3 B5777532 N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA is a derivative of 4-nitrobenzamide, which is widely used in the synthesis of various organic compounds. MNPA has been studied extensively for its pharmacological properties, and it has shown promising results in several preclinical studies.
Mecanismo De Acción
The mechanism of action of MNPA involves its interaction with various cellular targets, including enzymes, receptors, and ion channels. MNPA has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, such as protein kinases and phosphatases. This inhibition results in the disruption of key cellular processes, including cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and modulate the activity of key signaling pathways. MNPA has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MNPA is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. MNPA has also been shown to exhibit potent activity against various types of cancer cells, making it a potential candidate for the development of novel anticancer agents. However, there are also some limitations associated with the use of MNPA in laboratory experiments. MNPA has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several potential future directions for the study of MNPA. One area of interest is the development of novel anticancer agents based on the structure of MNPA. Further studies are needed to determine the safety and efficacy of MNPA in clinical trials, and to identify potential drug targets for the treatment of various types of cancer. MNPA also has potential applications in the treatment of various inflammatory and oxidative stress-related disorders, and further studies are needed to explore these potential applications. Additionally, the development of more efficient and cost-effective synthesis methods for MNPA could facilitate its use in laboratory experiments and drug development.
Métodos De Síntesis
The synthesis of MNPA involves the reaction of 4-nitrobenzamide with 4-methylpiperazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, resulting in the formation of MNPA. The process is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
Aplicaciones Científicas De Investigación
MNPA has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a pharmacological agent. MNPA has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Its ability to induce apoptosis, or programmed cell death, in cancer cells has been attributed to its ability to inhibit the activity of certain enzymes involved in cell signaling pathways.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)17-5-3-2-4-16(17)19-18(23)14-6-8-15(9-7-14)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRQRQUJLFNZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)